molecular formula C8H12NO5PS B11980990 Dimethyl phenylsulfonylamidophosphate

Dimethyl phenylsulfonylamidophosphate

Katalognummer: B11980990
Molekulargewicht: 265.23 g/mol
InChI-Schlüssel: WIBBFOBNDQNRMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl phenylsulfonylamidophosphate is a chemical compound with the molecular formula C8H12NO5PS and a molecular weight of 265.226 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group attached to an amidophosphate moiety. It is utilized in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of dimethyl phenylsulfonylamidophosphate typically involves the reaction of phenylsulfonyl chloride with dimethyl phosphoramidate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Analyse Chemischer Reaktionen

Dimethyl phenylsulfonylamidophosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Dimethyl phenylsulfonylamidophosphate is primarily used in scientific research due to its unique chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of dimethyl phenylsulfonylamidophosphate involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways, making the compound valuable in research focused on enzyme inhibition and protein modification .

Vergleich Mit ähnlichen Verbindungen

Dimethyl phenylsulfonylamidophosphate can be compared to other sulfonyl and phosphoramidate compounds. Similar compounds include:

The uniqueness of this compound lies in its combined sulfonyl and phosphoramidate functionalities, which provide a versatile platform for various chemical reactions and research applications.

Eigenschaften

Molekularformel

C8H12NO5PS

Molekulargewicht

265.23 g/mol

IUPAC-Name

N-dimethoxyphosphorylbenzenesulfonamide

InChI

InChI=1S/C8H12NO5PS/c1-13-15(10,14-2)9-16(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,9,10)

InChI-Schlüssel

WIBBFOBNDQNRMY-UHFFFAOYSA-N

Kanonische SMILES

COP(=O)(NS(=O)(=O)C1=CC=CC=C1)OC

Löslichkeit

33.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.